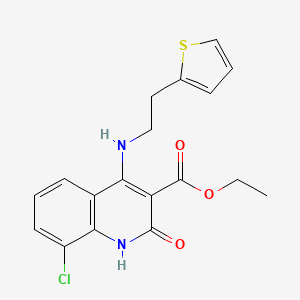

Ethyl 8-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate

Description

The compound Ethyl 8-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate features a 1,2-dihydroquinoline core substituted with a chlorine atom at position 8, a ketone group at position 2, an ethyl carboxylate ester at position 3, and a 2-(thiophen-2-yl)ethylamino group at position 2. This structure combines a heteroaromatic quinoline scaffold with a thiophene-containing side chain, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

ethyl 8-chloro-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)14-16(20-9-8-11-5-4-10-25-11)12-6-3-7-13(19)15(12)21-17(14)22/h3-7,10H,2,8-9H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONHVSQMQSWAHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Chlorination: Introduction of the chlorine atom at the 8th position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Amidation: The amino group can be introduced through a nucleophilic substitution reaction with an appropriate amine.

Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent for diseases due to its quinoline core.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

Lipophilicity and Solubility

Biological Activity

Ethyl 8-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 8-hydroxyquinoline derivatives. A common method includes the reaction of 8-hydroxyquinoline with various electrophiles such as thiophene derivatives under controlled conditions to yield the target compound. The synthesis process has been optimized to achieve high yields and purity, which is crucial for accurate biological testing.

Biological Activity Overview

The biological activities of Ethyl 8-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate include:

1. Antimicrobial Activity

Research has demonstrated that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess potent activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds often fall within low micromolar ranges, indicating strong efficacy.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Ethyl 8-chloro... | Pseudomonas aeruginosa | 5 |

| Klebsiella pneumoniae | 10 | |

| Staphylococcus aureus | 8 |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in HeLa, HCT116, and MCF-7 cell lines with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30.98 |

| HCT116 | 22.7 |

| MCF-7 | 4.12 |

The mechanisms through which Ethyl 8-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate exerts its biological effects are multifaceted:

1. DNA Intercalation

Compounds in the quinoline family often intercalate into DNA, disrupting replication and transcription processes. This action is particularly relevant in cancer therapy where halting cell division is crucial.

2. Inhibition of Enzymatic Activity

Studies suggest that these compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, contributing to their antimicrobial and anticancer properties.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that a related compound exhibited a zone of inhibition comparable to standard antibiotics against multiple bacterial strains, reinforcing the potential of quinoline derivatives as therapeutic agents .

Case Study 2: Anticancer Properties

In another investigation focused on anticancer activity, a series of synthesized derivatives were tested against various cancer cell lines, showing that modifications in the chemical structure significantly influenced their bioactivity . The presence of electron-withdrawing groups was associated with enhanced potency.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 8-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate?

A common approach involves the condensation of substituted aniline derivatives with diethyl malonate under thermal conditions. For example, ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate was synthesized by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and piperidine (catalyst) at 453 K, followed by purification via silica-gel chromatography and recrystallization . Adapting this method, the thiophen-2-yl ethylamino substituent can be introduced via nucleophilic substitution or coupling reactions.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For analogous quinoline derivatives, SC-XRD data (e.g., monoclinic system, space group P2₁/c, unit cell parameters a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, β = 115.463°) confirm bond lengths, angles, and stereochemistry . Complementary techniques include:

- NMR : To verify substituent positions (e.g., thiophene protons at δ 6.8–7.4 ppm).

- IR : Carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands (3200–3500 cm⁻¹) .

Q. What protocols ensure purity assessment for this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used. For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates were analyzed using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) . Melting point determination and thin-layer chromatography (TLC) with ethyl acetate/petroleum ether eluants are supplementary methods .

Q. What safety precautions are advised during handling?

While specific safety data for this compound are limited, analogous quinoline derivatives require:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : In amber glass bottles at 2–8°C under inert atmosphere .

Advanced Research Questions

Q. How do electronic effects of the thiophen-2-yl ethylamino group influence reactivity?

The thiophene ring contributes π-electron density, enhancing electrophilic substitution reactivity. Computational studies (e.g., density functional theory, DFT) on similar compounds show that electron-donating substituents like ethylamino groups lower the LUMO energy, facilitating nucleophilic attacks . Experimental validation can involve Hammett plots or kinetic studies with varying substituents.

Q. What strategies resolve contradictions in pharmacological activity data across similar quinoline derivatives?

Discrepancies often arise from assay conditions or substituent stereochemistry. For example, ethyl 8-methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibited anti-inflammatory activity in vitro but not in vivo due to metabolic instability . Recommendations:

- Standardize assay protocols (e.g., cell lines, concentrations).

- Perform molecular docking to correlate substituent effects with target binding .

Q. Can palladium-catalyzed reductive cyclization optimize synthesis?

Yes. Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) with formic acid as a CO surrogate enable efficient nitroarene cyclization to quinolines. This method reduces side reactions and improves yields compared to thermal condensation . For instance, nitro precursors could be cyclized to form the quinoline core, followed by functionalization with thiophene-ethylamine.

Q. How does the crystal packing of this compound affect its physicochemical properties?

SC-XRD data for ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate reveal intermolecular N–H···O hydrogen bonds (2.89 Å) and π-π stacking (3.48 Å), which stabilize the crystal lattice and influence solubility . Similar analysis for the target compound could guide co-crystal design to enhance bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.